molecular formula C12H19N3 B14450836 N'-[3-(dimethylamino)propyl]benzenecarboximidamide CAS No. 79322-23-9

N'-[3-(dimethylamino)propyl]benzenecarboximidamide

Cat. No.: B14450836
CAS No.: 79322-23-9
M. Wt: 205.30 g/mol
InChI Key: ZAKJYPOIEARPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[3-(dimethylamino)propyl]benzenecarboximidamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a propyl chain, linked to a benzenecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(dimethylamino)propyl]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of N’-[3-(dimethylamino)propyl]benzenecarboximidamide may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(dimethylamino)propyl]benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[3-(dimethylamino)propyl]benzenecarboximidamide oxide, while reduction could produce N’-[3-(dimethylamino)propyl]benzenecarboximidamide hydride .

Scientific Research Applications

N’-[3-(dimethylamino)propyl]benzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. This interaction is facilitated by the presence of the dimethylamino group, which enhances its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(dimethylamino)propyl]benzenecarboximidamide is unique due to its specific structural features, which confer distinct reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

79322-23-9

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]benzenecarboximidamide

InChI

InChI=1S/C12H19N3/c1-15(2)10-6-9-14-12(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14)

InChI Key

ZAKJYPOIEARPSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN=C(C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.